
6-Iodo-2-phenylquinazolin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-2-phenyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-phenyl-1H-quinazolin-4-one typically involves the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with nitrogen nucleophiles. Common reagents used in this synthesis include formamide, ammonium acetate, hydrazine hydrate, hydroxylamine hydrochloride, substituted aromatic amines, benzyl amine, and thiocarbonohydrazide . The reaction conditions often involve refluxing the reactants in an appropriate solvent to facilitate the nucleophilic displacement mechanism.
Industrial Production Methods
While specific industrial production methods for 6-iodo-2-phenyl-1H-quinazolin-4-one are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
6-Iodo-2-phenyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation or reduction, leading to different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinazolinones can be formed.
Oxidation Products: Oxidation can lead to quinazolinone N-oxides.
Reduction Products: Reduction can yield dihydroquinazolinones or other reduced derivatives.
科学的研究の応用
6-Iodo-2-phenyl-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing potential anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Chemical Biology: It serves as a tool compound for studying various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-iodo-2-phenyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may act as a DNA intercalator, disrupting the replication process of cancer cells . The iodine atom and phenyl group contribute to its binding affinity and specificity towards target molecules. The compound can also inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
6-Iodoquinazolin-4-one: Lacks the phenyl group at the 2nd position.
2-Phenylquinazolin-4-one: Lacks the iodine atom at the 6th position.
6-Bromo-2-phenyl-1H-quinazolin-4-one: Similar structure but with a bromine atom instead of iodine.
Uniqueness
6-Iodo-2-phenyl-1H-quinazolin-4-one is unique due to the combined presence of the iodine atom and phenyl group, which enhances its chemical reactivity and potential biological activities. The iodine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its hydrophobic interactions with biological targets.
特性
分子式 |
C14H9IN2O |
|---|---|
分子量 |
348.14 g/mol |
IUPAC名 |
6-iodo-2-phenyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9IN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChIキー |
BNZYLHTXHPIUTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)I)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


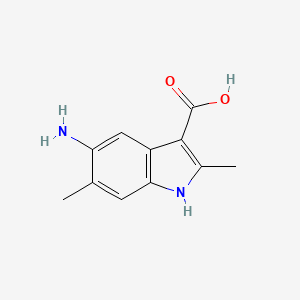
![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline](/img/structure/B12949903.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
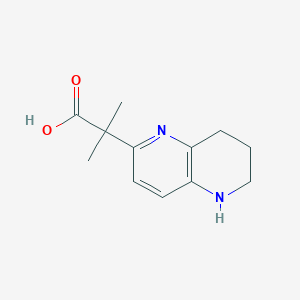
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)

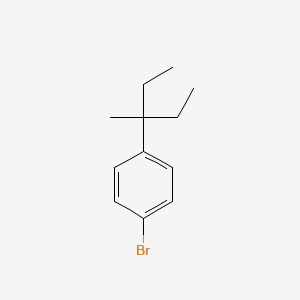

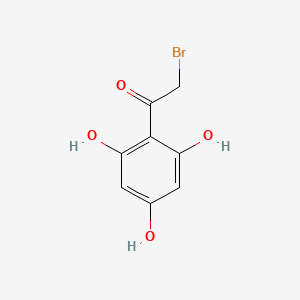
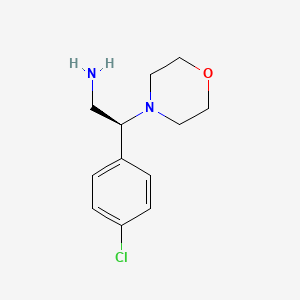
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


